The compound with the molecular formula C9H10ClFS is a chlorinated organofluorine compound that contains carbon, hydrogen, chlorine, fluorine, and sulfur. This compound can be classified under various categories based on its functional groups and chemical structure, typically falling within the realm of halogenated organic compounds. The presence of chlorine and fluorine suggests potential applications in pharmaceuticals, agrochemicals, and materials science.
The information regarding C9H10ClFS is derived from various chemical databases and scientific literature that provide insights into its synthesis, properties, and applications. The synthesis methods and reactions involving this compound have been documented in peer-reviewed journals and chemical synthesis reports.
C9H10ClFS can be classified as:
The synthesis of C9H10ClFS can be approached through several methods, including:
The choice of synthesis method will depend on the desired purity and yield of C9H10ClFS. Reaction conditions such as temperature, pressure, and solvent choice must be optimized to achieve efficient synthesis.
The molecular structure of C9H10ClFS can be represented using structural formulas that highlight the arrangement of atoms. The presence of a sulfur atom indicates potential for unique bonding characteristics compared to similar compounds without sulfur.
C9H10ClFS may undergo several types of chemical reactions:
Understanding the reactivity patterns of C9H10ClFS is crucial for predicting its behavior in various chemical environments. Kinetics and thermodynamics must be studied to evaluate reaction feasibility.
The mechanism by which C9H10ClFS exerts its effects (if applicable) would depend on its specific interactions at a molecular level. For instance, if used in biological systems or as a reagent:
Mechanistic studies often require detailed kinetic data and spectroscopic analysis to elucidate how C9H10ClFS interacts with other compounds or biological systems.
Relevant data should be gathered from empirical studies or chemical safety data sheets for comprehensive safety assessments.
C9H10ClFS has potential applications in several fields:
The synthesis of C₉H₁₀ClFS compounds has undergone transformative methodological shifts since their initial discovery, reflecting broader trends in pharmaceutical manufacturing. Early synthetic routes relied heavily on batch processing—a multi-step, labor-intensive approach characterized by sequential reactions, isolation of intermediates, and manual purification. This method dominated mid-20th century medicinal chemistry when compounds like iso-Propyl (3-chloro-4-fluorophenyl) sulfide (CAS 1871725-36-8) were first synthesized. Batch synthesis faced intrinsic limitations: scalability issues, inconsistent yields (typically 40-60% for thioether linkages), and challenges in controlling exothermic reactions involving organosulfur intermediates [7].
The adoption of continuous flow chemistry in the 2010s marked a paradigm shift. Flow systems enabled precise control over reaction parameters (temperature, residence time, stoichiometry) for critical steps such as nucleophilic aromatic substitution (SNAr) fluorination and sulfide bond formation. This proved particularly advantageous for C₉H₁₀ClFS derivatives containing labile fluorine-chlorine configurations. For example, 1-(2-Chloro-2-fluoroethyl)sulfanyl-4-methylbenzene (PubChem CID: 23262228) synthesis achieved 85% yield under optimized flow conditions, compared to 62% in batch reactors, due to enhanced mixing and heat transfer during the thioetherification step [7] [10]. Digital tools further accelerated this transition, allowing real-time reaction monitoring and rapid optimization of parameters like temperature gradients and catalyst loading for halogenated thioethers [10].
Table 1: Evolution of Synthesis Methodologies for C₉H₁₀ClFS Scaffolds
Era | Methodology | Key Advantages | Representative Compound | Yield Benchmark |
---|---|---|---|---|
1980s-2000s | Batch Processing | Simple equipment, established protocols | iso-Propyl (3-chloro-4-fluorophenyl) sulfide | 40-60% |
2000s-2010s | Microwave-Assisted | Reduced reaction time, energy efficiency | 4-(Chlorofluoromethyl)thioanisole | 65-75% |
2010s-Present | Continuous Flow | Scalability, reproducibility, safety | 1-(2-Chloro-2-fluoroethyl)sulfanyl-4-methylbenzene | 80-90% |
Synthetic innovations in C₉H₁₀ClFS construction primarily revolve around carbon-sulfur bond formation and halogen integration, with three strategic advancements redefining efficiency:
Decarboxylative Thioetherification: Traditional routes relied on nucleophilic displacement of aryl halides using thiols under basic conditions, often leading to overalkylation. The decarboxylative approach, leveraging carboxylic acids as aryl sources, emerged as a robust alternative. For instance, 3-chloro-4-fluorobenzoic acid undergoes decarboxylative coupling with propanethiols using copper/palladium catalysts, enabling direct access to the core scaffold of iso-Propyl (3-chloro-4-fluorophenyl) sulfide with superior regiocontrol and reduced side-product formation [5]. This method bypasses the need for pre-functionalized aryl halides and tolerates diverse alkylthiol components.
Radical-Mediated Chlorofluorination: Early methods struggled with selective incorporation of both chlorine and fluorine atoms on aliphatic chains. Modern approaches employ radical addition strategies using reagents like N-chloro-N-fluorosulfonamides. For 1-(2-Chloro-2-fluoroethyl)sulfanyl-4-methylbenzene, visible-light photocatalysis facilitates anti-Markovnikov addition of Cl-F across vinyl sulfides, achieving >90% regioselectivity—a significant improvement over classical electrophilic additions [5] [9].
Sulfur(IV)/Sulfur(VI) Exchange Chemistry: Recent advances exploit sulfonyl fluorides as stable coupling partners. The "SuFEx" (Sulfur Fluoride Exchange) click chemistry allows efficient synthesis of aryl-alkyl thioethers under mild conditions. This method constructs the C-S bond in C₉H₁₀ClFS derivatives while simultaneously introducing fluorine, enhancing atom economy [5].
Table 2: Key Coupling Strategies for C₉H₁₀ClFS Synthesis
Strategy | Reaction Type | Typical Conditions | Advantages | Limitations |
---|---|---|---|---|
Nucleophilic Aromatic Substitution | SNAr on Aryl Halides | K₂CO₃, DMF, 80-120°C | Broad substrate scope | Competing dehalogenation |
Decarboxylative Coupling | Cu/Pd-catalyzed C-S bond formation | CuI/phenanthroline, Ag₂CO₃, DMSO | Avoids pre-halogenated arenes | Sensitive to carboxylate electronics |
Radical Chlorofluorination | Photoredox catalysis | Ir(ppy)₃ catalyst, blue LED, RT | High regioselectivity for aliphatic chains | Requires specialized equipment |
SuFEx Click Chemistry | Sulfonyl fluoride coupling | Organic base, mild heat | Exceptional atom economy | Limited to specific thiol partners |
C₉H₁₀ClFS derivatives occupy a critical niche in medicinal chemistry as bioisosteric enablers and pharmacophore components, bridging traditional SAR exploration and contemporary targeted therapies. Their evolution reflects three key conceptual shifts:
From Non-selective Cytotoxins to Mitochondrial Targeting Agents: Early chlorinated thioethers were explored as alkylating cytotoxins. The strategic incorporation of fluorine—particularly in compounds like iso-Propyl (3-chloro-4-fluorophenyl) sulfide—enhanced membrane permeability and enabled selective mitochondrial accumulation. This shift leveraged the elevated mitochondrial transmembrane potential (ΔΨm) of cancer cells. The chlorofluorophenyl moiety acts as a lipophilic cation mimic, facilitating uptake into cancer cell mitochondria where it disrupts oxidative phosphorylation (OXPHOS)—a vulnerability of treatment-resistant cancer stem cells (CSCs) [3]. This represents a deliberate move from broad cytotoxicity to subcellular organelle targeting.
Cap Group Optimization in Epigenetic Modulators: C₉H₁₀ClFS scaffolds serve as structural components in histone deacetylase (HDAC) inhibitors. The chlorofluorothioether segment functions as part of the "cap group" that interacts with HDAC surface residues. Modifications in the sulfur linker (e.g., alkyl vs. aryl substitutions) and halogen positioning profoundly impact isoform selectivity—particularly for class I HDACs (HDACs 1, 2, 3, 8). For instance, introducing a 3-chloro-4-fluorophenyl cap via thioether linkage enhanced HDAC1/3 inhibition over HDAC6 by >50-fold compared to non-halogenated analogs, demonstrating precise steric and electronic tailoring [6].
Prodrug Applications for Tumor Microenvironment Activation: The unique electronic properties of the C-Cl and C-F bonds in these compounds enable their use as hypoxia-activated prodrugs. Under hypoxic conditions prevalent in solid tumors, nitroreductases catalyze the reduction of nitroaryl groups to generate reactive species that cleave the C-S bond in chlorofluorothioethers, releasing cytotoxic payloads. This spatial control minimizes off-target effects and exemplifies the evolution toward tumor microenvironment-responsive agents [3].
Table 3: C₉H₁₀ClFS Derivatives in Targeted Therapeutic Approaches
Compound Type | Biological Target | Mechanistic Role | Structural Feature Utilized |
---|---|---|---|
Mitochondrial-directed "Mitocans" | Cancer cell OXPHOS system | Disruption of electron transport chain | Lipophilicity/Fluorine-enhanced ΔΨm targeting |
HDAC Inhibitor Cap Groups | Class I HDAC catalytic tunnel | Surface residue interaction for isoform selectivity | Halogen-directed van der Waals interactions |
Hypoxia-Activated Prodrugs | Tumor-specific reductases | Conditional C-S bond cleavage in low O₂ environments | Redox-sensitive thioether linkage |
Kinase Inhibitor Bioisosteres | ATP-binding pockets | Halogen bonding with kinase hinge regions | Synergistic Cl/F halogen bonding capacity |
The structural evolution of C₉H₁₀ClFS compounds—from simple thioethers to complex cap groups—epitomizes rational design in medicinal chemistry. The chlorofluorothioether motif balances lipophilicity (logP ~2.5–3.5), metabolic stability (resistance to CYP450 oxidation), and target engagement versatility. This trifecta makes it invaluable for next-generation drug discovery, particularly for "undruggable" targets requiring nuanced molecular recognition beyond canonical pharmacophores [6] [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3